
2-Butene, 2,3-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 2,3-dibromo- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 146 °C. This compound is commonly used in the synthesis of other chemicals and has several applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Butene, 2,3-dibromo- is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Butene, 2,3-dibromo- are not well studied. However, it is known to be toxic to cells and can cause DNA damage. It is also believed to have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butene, 2,3-dibromo- in lab experiments is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in a variety of applications. However, one limitation is that it is toxic and must be handled with care. It can also be difficult to purify and separate from other compounds.
Zukünftige Richtungen
There are several future directions for research on 2-Butene, 2,3-dibromo-. One area of interest is its potential as a therapeutic agent. It has been shown to have activity against certain types of cancer cells, and further research may lead to the development of new cancer treatments. Another area of interest is its use in the synthesis of new compounds with biological activity. By modifying the structure of 2-Butene, 2,3-dibromo-, researchers may be able to create new compounds with improved properties. Finally, there is interest in studying the mechanism of action of 2-Butene, 2,3-dibromo- in more detail, which may help to elucidate its biological effects and potential therapeutic applications.
Synthesemethoden
2-Butene, 2,3-dibromo- can be synthesized through the reaction of 2-butene with bromine in the presence of a catalyst. This reaction produces a mixture of 2,3-dibromo-2-butene and 2,3-dibromo-1-butene, which can be separated by fractional distillation.
Wissenschaftliche Forschungsanwendungen
2-Butene, 2,3-dibromo- has several applications in scientific research. It is commonly used as a starting material for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry.
Eigenschaften
| 19398-48-2 | |
Molekularformel |
C4H6Br2 |
Molekulargewicht |
213.90 g/mol |
IUPAC-Name |
(E)-2,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
InChI-Schlüssel |
SDEHPRGMSHJNMU-ONEGZZNKSA-N |
Isomerische SMILES |
C/C(=C(/C)\Br)/Br |
SMILES |
CC(=C(C)Br)Br |
Kanonische SMILES |
CC(=C(C)Br)Br |
| 19398-48-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



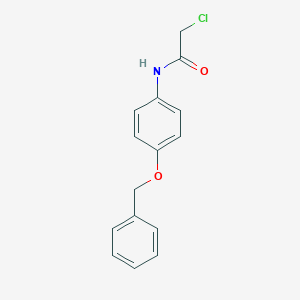
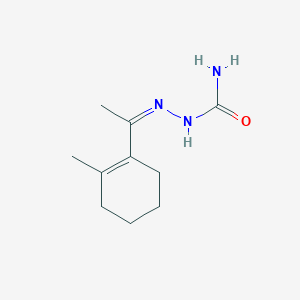
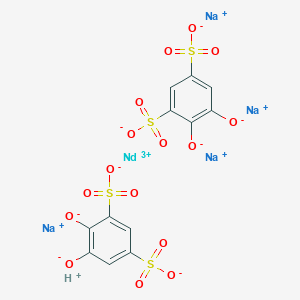

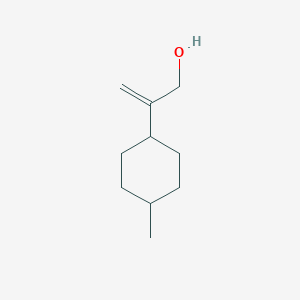
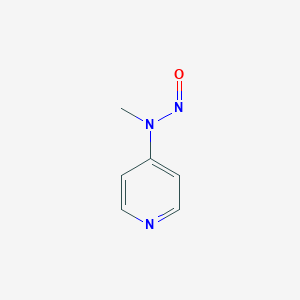
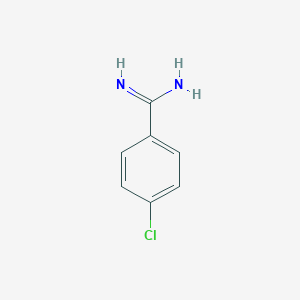
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)


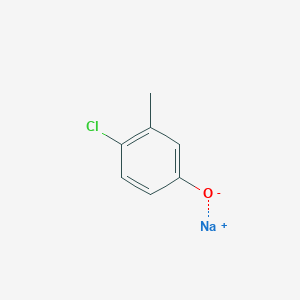
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

